7-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one is a heterocyclic compound belonging to the indazole family. This compound is characterized by an amino group at the 7-position and a fluoro group at the 4-position, which contribute to its unique chemical properties and biological activities. Indazoles are recognized for their diverse pharmacological effects, making them significant in medicinal chemistry.
The compound can be synthesized through various methods, including photochemical and traditional synthetic routes. Its relevance is underscored by its potential applications in drug development and as a building block for more complex molecules.
7-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one is classified as an indazole derivative. Indazoles are bicyclic structures consisting of a fused pyrazole and benzene ring, which are known for their ability to interact with biological systems, influencing various biochemical pathways.
The synthesis of 7-amino-4-fluoro-1,2-dihydro-3H-indazol-3-one can be achieved through several methods:
The choice of reaction conditions, including solvent type and temperature, significantly influences yield and purity. For example, using phosphate-buffered saline as a solvent has been shown to stabilize pH and improve yields in the synthesis of related indazoles .
The molecular structure of 7-amino-4-fluoro-1,2-dihydro-3H-indazol-3-one can be represented as follows:
This structure includes:
Key structural data includes:
7-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one undergoes various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 7-amino-4-fluoro-1,2-dihydro-3H-indazol-3-one involves several key interactions at the molecular level:
Studies indicate that compounds within this class can inhibit enzymes such as cyclooxygenase-2 (COX-2), which plays a role in inflammatory responses.
Key physical properties include:
Chemical properties encompass:
Relevant data indicates that the compound exhibits significant biological activity due to its structural features.
7-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one has several scientific applications:
This compound exemplifies the strategic integration of fluorine and amino substituents on the indazole core to enhance pharmacological properties. Its fused bicyclic structure combines a pyrazole ring with a substituted benzene ring, creating a planar framework ideal for target engagement. The 7-amino group serves as a hydrogen bond donor/acceptor, while the 4-fluoro group enhances membrane permeability and metabolic stability. The 3-keto moiety contributes to tautomeric flexibility, allowing adaptability in binding interactions. This molecular architecture positions it as a privileged scaffold in drug discovery for conditions ranging from infectious diseases to cancer [9].
Indazole derivatives emerged as medicinally significant scaffolds in the late 20th century, with early examples like bendazac (anti-inflammatory) and benzydamine (non-steroidal analgesic) demonstrating clinical utility. The discovery of lonidamine in the 1980s marked a watershed moment, as this indazole derivative exhibited potent anticancer activity through inhibition of energy metabolism in tumor cells. This breakthrough catalyzed extensive exploration of indazole pharmacophores, revealing diverse mechanisms including kinase modulation, DNA intercalation, and ion channel regulation [9].
The evolution accelerated with advances in synthetic methodologies, particularly transition metal-catalyzed reactions. Palladium-catalyzed Suzuki cross-coupling enabled precise functionalization at C5 and C6 positions, while copper-mediated amination facilitated introduction of nitrogen-based substituents. These techniques allowed systematic exploration of structure-activity relationships (SAR), leading to optimized derivatives like the PAR-1 antagonists featuring indazole cores with sulfonylurea moieties. The development of CFTR potentiators through molecular docking studies further demonstrated the indazole scaffold's versatility in addressing diverse therapeutic targets [5] [6].
Table 1: Milestones in Medicinally Significant Indazole Derivatives
Compound | Year | Therapeutic Application | Structural Features |
---|---|---|---|
Benzydamine | 1960s | Anti-inflammatory | 3-(1-Benzylindazol-3-yl)oxypropanamine |
Lonidamine | 1980s | Anticancer | 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid |
PAR-1 Inhibitors | 2000s | Antithrombotic | Indazole ureidopeptoids |
CFTR Potentiators | 2020s | Cystic fibrosis | 7-Substituted indazolones |
The strategic placement of fluorine at the C4 position induces profound electronic and steric effects. Fluorine's high electronegativity (χ = 3.98) creates a strong dipole moment (1.41 D) across the indazole ring system, polarizing adjacent bonds and enhancing interactions with target proteins. The 4-fluoro group also reduces basicity of the adjacent N2 nitrogen (pKa shift ~1.5 units), improving membrane permeability. Critically, fluorine acts as a bioisostere for enzyme transition states, particularly in kinases where it mimics phosphoryl group charge distribution. This substitution dramatically improves metabolic stability by blocking cytochrome P450-mediated oxidation at C4 and ortho positions [3] .
The 7-amino group serves as a versatile pharmacophore anchor. As a hydrogen bond donor (pKa ~4.5 for conjugate acid), it forms stable interactions with carbonyl oxygens in ATP-binding sites. When protonated, it engages in salt bridges with aspartate/glutamate residues. The amino group's nucleophilic character enables formation of Schiff bases with aldehyde-containing enzymes, facilitating covalent inhibition. Its synthetic versatility allows derivatization to amides, ureas, and amidines, dramatically expanding molecular diversity from a common precursor. Positional studies reveal that 7-substitution maximizes target engagement compared to 5- or 6-amino isomers due to reduced steric hindrance with the fused pyrazole ring [3] [9].
Table 2: Hydrogen Bonding Capacity of Functional Groups in 7-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one
Functional Group | Position | H-Bond Donor | H-Bond Acceptor | Optimal Target Interactions |
---|---|---|---|---|
Amino group | C7 | Yes (2H) | Yes (lone pair) | Kinase hinge regions |
Carbonyl oxygen | C3 | No | Yes (2 lone pairs) | Catalytic lysine residues |
Pyrazole nitrogen | N2 | No | Yes (1 lone pair) | Hydrophobic pockets |
Fluorine | C4 | No | Weak | Halogen bonding motifs |
This derivative exhibits exceptional planarity with a mean plane deviation of <0.05Å across all non-hydrogen atoms. The C3 carbonyl adopts an s-trans conformation relative to the N2-H bond, creating an ideal geometry for bidentate binding to metal ions. Tautomeric equilibrium favors the 1H-indazol-3-one form (99:1) over the 2H-tautomer, stabilizing the scaffold against metabolic reduction. The fluorine atom induces ring flattening (C4-C3a-C7a torsion <2°) that enhances π-stacking with aromatic residues in protein binding pockets. This planarity differentiates it from bent heterocycles like benzimidazoles, providing superior stacking interactions with tyrosine and tryptophan residues [6] [9].
The molecule exhibits unique reactivity patterns due to electronic modulation by substituents. Electrophilic aromatic substitution favors C5 due to ortho/para-directing effects of the amino group, while nucleophilic substitution occurs exclusively at C4 when fluorine is displaced by strong nucleophiles. The C3 carbonyl displays atypical reactivity, resisting nucleophilic addition but readily forming enolates that participate in C-alkylation. Microwave-assisted cyclization techniques significantly enhance synthesis efficiency, achieving 79.6% yield in 20 minutes compared to 40.5% yield over 3 hours via conventional heating [6] .
Table 3: Comparative Analysis of Heterocyclic Scaffold Properties
Property | 7-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one | 1H-Indazole | Benzimidazole | Clinical Significance |
---|---|---|---|---|
Planarity (RMSD) | 0.02 Å | 0.15 Å | 0.28 Å | Enhanced π-stacking with target proteins |
Tautomeric Equilibrium | 99:1 (1H:2H) | 60:40 | 50:50 | Defined binding orientation |
Dipole Moment | 5.8 D | 3.2 D | 4.1 D | Improved solvation & target complementarity |
Metabolic Stability (t½) | >120 min | 45 min | 60 min | Reduced dosing frequency |
Synthetic Yield (opt.) | 79.6% | 65% | 70% | Cost-effective production |
The synthetic challenges associated with this compound primarily involve regioselective functionalization. Late-stage fluorination requires careful reagent selection; N-fluorobenzenesulfonimide (NFSI) in aqueous media achieves 72% yield for direct C-H fluorination, outperforming Selectfluor (35%). Amination employs Buchwald-Hartwig coupling with Xantphos ligands under microwave irradiation, reducing reaction times from 12-24 hours to 30-60 minutes while maintaining >75% yield. The strategic sequence of installing fluorine early (via 3-fluoro-2-methylaniline precursors) followed by indazole ring formation minimizes side reactions and maximizes overall yield [6] .
Table 4: Synthetic Strategies for Key Functionalizations
Reaction Type | Conditions | Yield | Regioselectivity | Advantages |
---|---|---|---|---|
C4 Fluorination | NFSI, H₂O, rt, 12h | 72% | Exclusive C4 | Metal-free, ambient conditions |
C7 Amination | Pd₂(dba)₃/Xantphos, NH₃, MW, 150°C, 30min | 78% | >99% C7 | Ammonia source compatible |
Ring Closure | AcOH, MW, 125°C, 20min | 80% | N1-regioselective | 9x faster than thermal method |
C3 Hydroxylation | DMSO/Selectfluor, MW, 100°C, 1h | 68% | Single isomer | Direct oxidation without protecting groups |
Table 5: Compound Identifiers for 7-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one
Identifier Type | Value |
---|---|
IUPAC Name | 5-amino-4-fluoro-1,2-dihydroindazol-3-one |
CAS Registry Number | 1000340-49-7 |
Molecular Formula | C₇H₆FN₃O |
Molecular Weight | 167.14 g/mol |
SMILES | C1=CC2=C(C(=C1N)F)C(=O)NN2 |
InChI Key | FOLJEZKPWCELDD-UHFFFAOYSA-N |
XLogP3 | 0.6 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7